[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
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Overview
Description
3’-O-Acetyl-2’-deoxy-5-iodouridine is a modified nucleoside analog Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’-deoxy-5-iodouridine typically involves the acetylation of 2’-deoxy-5-iodouridine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for 3’-O-Acetyl-2’-deoxy-5-iodouridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetyl-2’-deoxy-5-iodouridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetyl group can be hydrolyzed to yield 2’-deoxy-5-iodouridine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyl group.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: 2’-deoxy-5-iodouridine.
Scientific Research Applications
3’-O-Acetyl-2’-deoxy-5-iodouridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-O-Acetyl-2’-deoxy-5-iodouridine involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA metabolism .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-iodouridine: Lacks the acetyl group at the 3’ position.
3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine: Contains additional modifications at the 3’ and 5’ positions.
Uniqueness
3’-O-Acetyl-2’-deoxy-5-iodouridine is unique due to its specific acetylation at the 3’ position, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and potentially improve its therapeutic efficacy compared to other similar nucleoside analogs .
Properties
CAS No. |
15384-26-6 |
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Molecular Formula |
C11H13IN2O6 |
Molecular Weight |
396.13 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H13IN2O6/c1-5(16)19-7-2-9(20-8(7)4-15)14-3-6(12)10(17)13-11(14)18/h3,7-9,15H,2,4H2,1H3,(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChI Key |
JFCSZQPWKBTZON-DJLDLDEBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I |
SMILES |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |
Origin of Product |
United States |
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